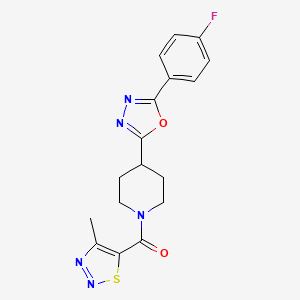

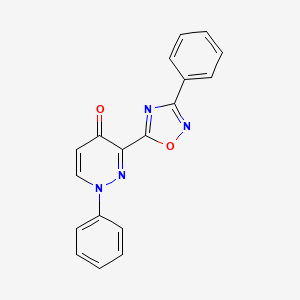

1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a heterocyclic compound that features a pyridazinone core substituted with a phenyl group and a phenyl-1,2,4-oxadiazole moiety. This structure is indicative of a compound that could possess a range of biological activities, given the prominence of heterocyclic compounds in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyridazinone derivatives often involves the reaction of β-dicarbonyl compounds with hydrazines or the cyclization of hydrazide derivatives. For instance, the synthesis of pyridazinone-substituted 1,3,4-oxadiazoles has been achieved through oxidative cyclization of hydrazone derivatives using iodine catalysis . Similarly, the synthesis of pyridazin-4(1H)one derivatives has been reported through the reaction of phenylazo derivatives of β-dicarbonyl compounds with dimethylformamide dimethylacetal . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives can be characterized by various spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray crystallography. For example, the crystal structure of a related compound, 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, was determined using X-ray diffraction, revealing a slightly non-planar molecule with specific bond distances and angles . This information is crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, including cyclization and substitution reactions. For instance, the reaction of pyridazinone hydrazides with carbon disulfide in the presence of potassium hydroxide can yield 1,3,4-oxadiazole derivatives . Additionally, the reaction of pyridazinone derivatives with hydrazine hydrate can lead to the formation of pyrazolo[4,3-c]pyridazines . These reactions are indicative of the chemical reactivity of the pyridazinone core and its potential for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives can be influenced by their molecular structure. For example, the crystal density of a related compound, [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide, was found to be 1.833 g/cm³ due to strong π-π stacking and C-H⋯O hydrogen bonding interactions . These interactions can affect the compound's solubility, stability, and overall physical properties, which are important considerations for its potential use as a pharmaceutical agent.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Research indicates that compounds related to 1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one show promising antimicrobial properties. For instance, similar compounds synthesized from 3-(indol-3-yl-methylene)-5-phenyl-2(3H)-furanone and its hydrazide showed effectiveness against various bacteria and fungi (Abou-Elmagd, El-ziaty, & Abdalha, 2015).

Molecular Structure and Thermodynamic Properties

- Studies on similar oxadiazoles have focused on their molecular structure and thermodynamic properties, highlighting the significance of the pyridazine ring, oxadiazole, and phenyl ring in their molecular conformation (You-hui, 2011).

Synthesis and Characterization of Heterocyclic Derivatives

- Research has also been conducted on the synthesis and characterization of new N- and S-substituted 1,3,4-oxadiazole derivatives, showcasing the chemical versatility and potential applications of such compounds in various fields (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Anti-Viral Activity

- Some derivatives of pyridazine, closely related to the chemical structure , have shown promising antiviral activity, particularly against hepatitis A virus, suggesting potential medicinal applications (Shamroukh & Ali, 2008).

Anti-Cancer Activity

- The synthesis and evaluation of certain pyridazine derivatives have also been explored for their potential anticancer activity, pointing towards the potential medicinal uses of compounds within this chemical family (El-Azab, Mary, Abdel-Aziz, Miniyar, Armaković, & Armaković, 2018).

Insecticidal Activity

- Studies on anthranilic diamides analogs containing 1,3,4-oxadiazole rings, similar to the compound , reveal significant insecticidal activities, offering insights into their potential use in agriculture and pest control (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).

Propiedades

IUPAC Name |

1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2/c23-15-11-12-22(14-9-5-2-6-10-14)20-16(15)18-19-17(21-24-18)13-7-3-1-4-8-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHSFLUNOBXBTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2537879.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2537887.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2537889.png)

![13-Methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2537890.png)

![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2537891.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2537892.png)